2-[(2-Methylbutyl)amino]cyclohexan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-(2-methylbutylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-9(2)8-12-10-6-4-5-7-11(10)13/h9-13H,3-8H2,1-2H3 |
InChI Key |
BDGIMXGQVNKTLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1CCCCC1O |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Methylbutyl Amino Cyclohexan 1 Ol
General Approaches to Amino Alcohol Synthesis Relevant to 2-[(2-Methylbutyl)amino]cyclohexan-1-ol
The preparation of this compound can be envisioned through several convergent synthetic routes. These strategies primarily rely on the functionalization of a cyclohexane (B81311) ring system. Key disconnections lead to precursors such as cyclohexanone (B45756) derivatives or cyclohexene (B86901) oxide, which can undergo amination or ring-opening reactions, respectively. Furthermore, direct C-H functionalization of cyclohexanol (B46403) presents a more contemporary and atom-economical approach.
Approaches Involving Cyclohexanol Precursors
Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds. pearson.compearson.com In the context of synthesizing this compound, this approach would logically start from 2-hydroxycyclohexanone. The reaction proceeds through the initial formation of an imine or enamine intermediate upon condensation of the ketone with 2-methylbutylamine (B1361350). This intermediate is then reduced in situ to the desired amino alcohol.
The key steps involve:
Imine Formation: The carbonyl group of 2-hydroxycyclohexanone reacts with 2-methylbutylamine to form a reactive iminium ion intermediate, following the elimination of water.
Reduction: A reducing agent, introduced into the reaction mixture, reduces the iminium ion to the secondary amine.
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing the protonated imine in the presence of the ketone. pearson.com Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), is also a viable method. pearson.com
The stereochemical outcome of this reaction is crucial, as two stereogenic centers are present in the final product. The diastereoselectivity can often be controlled by the choice of reducing agent and reaction conditions, potentially favoring either the cis or trans diastereomer of the product.
| Starting Material | Reagent | Reducing Agent | Potential Product |
| 2-Hydroxycyclohexanone | 2-Methylbutylamine | NaBH₃CN or H₂/Pd/C | This compound |
The aminolysis of epoxides is a classic and highly effective method for the synthesis of β-amino alcohols. pearson.com This approach involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. For the synthesis of this compound, the starting material would be cyclohexene oxide. wikipedia.org
The reaction between cyclohexene oxide and 2-methylbutylamine would proceed via a nucleophilic substitution (Sɴ2) mechanism. pearson.com The amine's lone pair of electrons attacks a carbon of the epoxide, leading to the formation of a new carbon-nitrogen bond and the cleavage of a carbon-oxygen bond. Subsequent protonation of the resulting alkoxide yields the desired amino alcohol.
This reaction typically yields the trans-diastereomer due to the backside attack of the nucleophile on the epoxide ring. The regioselectivity of the ring-opening is generally not a concern with a symmetrical epoxide like cyclohexene oxide. The reaction can be performed neat or in a variety of solvents and can be catalyzed by both acids and bases. Lewis acids have been shown to catalyze the ring-opening of cyclohexene oxide with amines under mild, solvent-free conditions. researchgate.net
| Starting Material | Reagent | Expected Product (Stereochemistry) |
| Cyclohexene Oxide | 2-Methylbutylamine | trans-2-[(2-Methylbutyl)amino]cyclohexan-1-ol |
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical alternative to traditional methods that require pre-functionalized substrates. The C-H amination of alcohols allows for the direct conversion of a C-H bond into a C-N bond. nih.govnih.gov
For the synthesis of this compound, a strategy involving the β-C–H amination of cyclohexanol could be envisioned. Radical-mediated approaches have been developed that utilize a "radical relay chaperone." nih.gov This strategy involves the temporary conversion of the alcohol into a reactive intermediate, such as an imidate. This intermediate then facilitates a 1,5-hydrogen atom transfer (HAT), leading to the selective formation of a radical at the β-position. This radical is then trapped by an aminating agent. nih.govresearchgate.net
This methodology can provide access to β-amino alcohols from readily available alcohol precursors. nih.gov The development of enantioselective variants of this reaction, often employing chiral catalysts, allows for the control of stereochemistry, which is a significant advantage. nih.gov
Construction of the Amino Alcohol Moiety on a Pre-existing Carbon Skeleton
This strategy focuses on building the amino and alcohol functionalities onto an already formed cyclohexane ring. The previously discussed methods, such as the reductive amination of 2-hydroxycyclohexanone and the ring-opening of cyclohexene oxide, fall under this category as they introduce the key functional groups onto a C6 cyclic skeleton. These methods are advantageous as they utilize commercially available or readily accessible cyclohexane-based starting materials.
Concomitant Formation of Carbon-Carbon Bonds and Vicinal Stereogenic Centers
While not the most direct route to the title compound, more complex strategies in organic synthesis allow for the simultaneous formation of carbon-carbon bonds and the creation of adjacent stereocenters. For instance, asymmetric aldol (B89426) or Mannich reactions could theoretically be employed to construct a linear precursor with the desired stereochemistry, which could then be cyclized to form the cyclohexane ring. However, for a relatively simple target like this compound, the functionalization of a pre-existing cyclohexane ring is generally more efficient.
Stereoselective and Enantioselective Synthesis of this compound and Related β-Amino Alcohols
The creation of enantiomerically pure β-amino alcohols requires sophisticated synthetic strategies that can selectively produce one desired stereoisomer. acs.org These methods are broadly categorized into catalytic asymmetric synthesis and biocatalytic approaches.
Catalytic asymmetric synthesis employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This field has seen significant advances, with various metals and organic molecules being used to induce stereoselectivity.
The development of effective chiral catalysts is central to asymmetric synthesis. Chiral ligands, often derived from β-amino alcohols themselves, coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. researchgate.netrroij.com
Ruthenium Complexes: Chiral Ru(II) complexes, particularly those with N-sulfonated diamine ligands, have proven highly effective in the asymmetric transfer hydrogenation of ketones. acs.org For instance, a complex formed from [RuCl₂(mesitylene)]₂ and (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine is a highly enantioselective catalyst for the reduction of aryl ketones. acs.org Ruthenabicyclic complexes have also been used for the dynamic kinetic resolution of α-amino esters to produce enantioenriched β-amino alcohols. acs.org
Chromium Complexes: A significant recent development is the use of chiral chromium catalysts in asymmetric cross aza-pinacol couplings. nih.gov This method couples aldehydes and N-sulfonyl imines to form β-amino alcohols with vicinal stereocenters. bohrium.comorganic-chemistry.org The chiral chromium complex serves multiple roles: it facilitates the chemoselective single-electron reduction of the imine, intercepts the resulting radical, and controls the chemo- and stereoselective addition to the aldehyde. acs.orgnih.gov
Organocatalysts: Chiral organic molecules can also act as catalysts, avoiding the use of metals. Prolinamides derived from 2-aminocyclohexanols, for example, have been utilized as organocatalysts in asymmetric aldol reactions. researchgate.net Similarly, Cinchona-derived thiourea (B124793) organocatalysts have been successfully employed in asymmetric additions of phenols to oxindole (B195798) derivatives. researchgate.net
One of the most direct routes to chiral β-amino alcohols is the asymmetric hydrogenation of prochiral α-amino ketones. researchgate.netrroij.com This reaction involves the stereoselective addition of hydrogen to the carbonyl group, establishing the stereocenter of the alcohol.
High yields and excellent enantioselectivities (up to 99% ee) have been achieved using various transition-metal catalysts. nih.govacs.org Cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been developed based on an amino-group-assisted coordination strategy, which avoids the need for protecting groups. nih.govacs.org Iridium-catalyzed systems are also highly efficient for the asymmetric hydrogenation of a wide array of α-amino ketones, leading to enantiomerically pure β-amino alcohols. rsc.org The choice of catalyst and ligand is crucial for achieving high stereoselectivity.
Table 1: Examples of Catalysts in Asymmetric Hydrogenation of α-Amino Ketones This table is generated based on representative data from the cited literature and may not reflect the full scope of each study.
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Cobalt Complex with Chiral Ligand | α-Primary Amino Ketones | Up to 99% | nih.govacs.org |
| Iridium/f-Amphol Complex | β-Keto Sulfones | 86% - >99% | researchgate.net |
| Chiral Spiro Iridium Complex | α-Amino Ketones | Outstanding | rsc.org |
| Ruthenium/β-Amino Alcohol Complex | β-Keto Sulfones | >95% | researchgate.net |
Catalytic Asymmetric Synthesis.
Asymmetric Cross-Coupling Reactions (e.g., Aza-Pinacol Couplings)
Asymmetric cross-coupling reactions provide a powerful method for constructing the carbon skeleton of β-amino alcohols while simultaneously setting the vicinal stereocenters. The aza-pinacol coupling, which involves the coupling of an imine and an aldehyde, is a particularly effective strategy. bohrium.comorganic-chemistry.org
Recent advancements have described a chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. acs.orgnih.gov This protocol operates through a radical-polar crossover mechanism. A chiral chromium catalyst selectively reduces the imine to an α-amino radical, which is then intercepted and added stereoselectively to the aldehyde. bohrium.comorganic-chemistry.org This method is notable for its broad substrate scope, tolerating various functional groups and accommodating both aromatic and aliphatic aldehydes, providing access to a diverse range of β-amino alcohols. organic-chemistry.org
Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. This approach is increasingly recognized as a sustainable alternative to traditional chemical synthesis. frontiersin.orgnih.gov
While wild-type enzymes offer remarkable catalytic properties, their application can be limited by factors such as narrow substrate scope, low activity, or inhibition by substrates or products. nih.govtandfonline.com Protein engineering, through techniques like directed evolution and rational design, is used to overcome these limitations and tailor enzymes for specific synthetic applications. tandfonline.com
Engineered amine dehydrogenases (AmDHs) have been developed for the synthesis of chiral amino alcohols. frontiersin.orgnih.gov Derived from amino acid dehydrogenases (AADHs), these enzymes catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amino donor. frontiersin.orgnih.gov For instance, an AmDH from Sporosarcina psychrophila was engineered using iterative saturation mutagenesis, resulting in a variant with a four-fold improvement in catalytic efficiency for the amination of 1-hydroxy-2-butanone, while maintaining excellent enantioselectivity (>99% ee). frontiersin.org This demonstrates the power of enzyme engineering to enhance catalytic activity for industrial applications. frontiersin.org Similarly, engineered transaminases have been created that can accept bulky, aromatic substrates, expanding their utility for preparing complex pharmaceutical intermediates. tandfonline.com Multi-step biocatalytic cascades, for example coupling a transketolase and a transaminase, have also been designed to synthesize chiral amino alcohols from simple starting materials. nih.govresearchgate.net
Table 2: Engineered Enzymes for Chiral Amino Alcohol Synthesis This table is generated based on representative data from the cited literature and may not reflect the full scope of each study.
| Enzyme Type | Engineering Strategy | Application | Achieved Selectivity | Reference |
| Amine Dehydrogenase (AmDH) | Iterative Saturation Mutagenesis | Asymmetric reductive amination of α-hydroxy ketones | >99% ee | frontiersin.org |
| Amine Dehydrogenase (AmDH) | Engineering of AADHs | Synthesis of (S)-configured vicinal amino alcohols | >99% ee | acs.org |
| Transaminase (ATA) | Protein Engineering | Amination of prochiral ketones | High stereoselectivity | tandfonline.com |
| Transketolase/Transaminase | Multi-enzyme cascade | Synthesis of (2S,3R)-2-amino-1,3,4-butanetriol | High conversion | researchgate.net |
Biocatalytic Approaches for Chiral Amino Alcohol Production.
Enzymatic Cascade Reactions
Enzymatic cascade reactions offer an elegant and efficient approach for the synthesis of complex molecules like 2-aminocyclohexanols from simple precursors in a one-pot setup, minimizing waste and purification steps. cjcatal.comresearchgate.net An artificial biocatalytic cascade can be designed to produce specific stereoisomers of 2-(alkylamino)cyclohexanols. This strategy is particularly powerful as it can be adapted to use various organic amines, including 2-methylbutylamine, to generate a diverse range of N-substituted products. cjcatal.com
A typical cascade for synthesizing a 2-aminocyclohexanol (B3021766) derivative starts with cyclohexene oxide. The process involves a sequence of enzymes working in concert:
Epoxide Hydrolase (EH): This enzyme catalyzes the enantioselective hydrolysis of racemic cyclohexene oxide to form a chiral diol.
Alcohol Dehydrogenase (ADH): The resulting diol is then oxidized by an ADH to an α-hydroxy ketone.
Reductive Aminase (RedAm) or Amine Dehydrogenase (AmDH): This final step involves the reductive amination of the α-hydroxy ketone with the desired amine (e.g., 2-methylbutylamine) to yield the target this compound. cjcatal.com
The stereochemical outcome of the final product is controlled by the specific stereoselectivity of the enzymes chosen for the cascade. By selecting the appropriate combination of EHs, ADHs, and RedAms/AmDHs, it is possible to synthesize all four possible stereoisomers of a given 2-aminocyclohexanol from the same starting material. cjcatal.com This modularity is a key advantage of enzymatic cascades. For instance, a study demonstrated that such a cascade could achieve high yields (up to 95%) and excellent diastereoselectivity (up to 98% de) for the synthesis of 2-aminocyclohexanol. cjcatal.com
These multi-enzyme systems can be implemented using whole-cell biocatalysts or purified enzymes, and often incorporate cofactor regeneration systems to ensure the economic feasibility of the process. researchgate.net
Kinetic Resolution Techniques for Enantiomeric Enrichment
Kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org For the enantiomeric enrichment of this compound, a racemic mixture of the compound would be subjected to a reaction that preferentially converts one enantiomer, allowing the other to be isolated in an enriched form.
A common and effective method is hydrolase-catalyzed kinetic resolution. almacgroup.com In this approach, a racemic mixture of the amino alcohol is acylated using an acyl donor (like vinyl acetate) in the presence of a lipase (B570770). The lipase will selectively acylate one enantiomer at a faster rate, leaving the unreacted enantiomer enriched. For example, the efficiency of kinetic resolution of (±)-trans-2-nitrocyclohexanol, a precursor to some aminocyclohexanols, was shown to vary significantly depending on the specific biocatalyst used, highlighting the importance of screening different hydrolases. almacgroup.com
Alternatively, resolution can be achieved through classical chemical methods using chiral resolving agents. For instance, racemic 2-aminocyclohexanol derivatives have been efficiently resolved by fractional crystallization of diastereomeric salts formed with (R)- or (S)-mandelic acid. This technique has been shown to provide both enantiomers with greater than 99% enantiomeric excess (ee). nih.govacs.org A sequential use of both (R)- and (S)-mandelic acid allows for the isolation of both enantiomers of the amino alcohol in high purity, with the resolving agent being recoverable in near-quantitative amounts. nih.gov This well-established protocol could be readily adapted for the resolution of racemic this compound.
Diastereoselective Control in Synthetic Pathways
The reaction between cyclohexene oxide and an amine like 2-methylbutylamine generates a product with two adjacent stereocenters, leading to the possibility of cis and trans diastereomers. Controlling the diastereoselectivity of this ring-opening reaction is crucial for obtaining a single, desired isomer.
The aminolysis of epoxides typically proceeds via an SN2 mechanism. jsynthchem.comresearchgate.net In the absence of a catalyst, the nucleophilic attack of the amine occurs at the less sterically hindered carbon of the epoxide, which in the case of cyclohexene oxide, leads preferentially to the trans product due to the required backside attack.
The use of catalysts can influence and enhance this inherent diastereoselectivity. Lewis acids are often employed to activate the epoxide ring towards nucleophilic attack. While this activation is effective, the choice of catalyst and reaction conditions is critical to maintain or improve the trans-selectivity. researchgate.net For instance, rare-earth metal complexes have been shown to be highly active catalysts for the ring-opening of cyclohexene oxide with various amines under mild, solvent-free conditions, yielding β-aminoalcohols. researchgate.net Similarly, aluminum-based Lewis acids have also been explored for this purpose. researchgate.net
In cyclic systems, the conformation of the cyclohexane ring plays a significant role in directing the approach of the nucleophile, further favoring the formation of the trans isomer. Therefore, the direct aminolysis of cyclohexene oxide with 2-methylbutylamine is expected to predominantly yield the trans-2-[(2-Methylbutyl)amino]cyclohexan-1-ol.
Chiral Pool Approaches Utilizing Naturally Derived Precursors
The chiral pool comprises readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org This strategy involves using these natural building blocks as starting materials to synthesize more complex chiral molecules, thereby transferring the initial chirality to the final product. researchgate.net
For the synthesis of an enantiomerically pure isomer of this compound, a potential chiral pool precursor could be an enantiopure cyclohexene derivative. For example, (R)-cyclohex-2-enol is a valuable chiral building block that can be prepared via several asymmetric methods, including the enantioselective deprotonation of cyclohexene oxide using chiral lithium amides. researchgate.net
A synthetic sequence starting from (R)-cyclohex-2-enol could involve:
Epoxidation: Stereoselective epoxidation of the double bond to form a chiral epoxy alcohol. The stereochemistry of this step would be directed by the existing hydroxyl group.
Amine Ring-Opening: Subsequent regioselective ring-opening of the newly formed epoxide with 2-methylbutylamine.
This approach leverages the initial chirality of the starting material to establish the stereochemistry of the final amino alcohol product. While potentially longer than direct asymmetric methods, it provides a reliable route to specific enantiomers based on the availability of the chiral precursor.
Optimization of Reaction Conditions and Yields
The efficiency and selectivity of the synthesis of this compound, primarily through the aminolysis of cyclohexene oxide, are highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, and pressure is critical to maximize yield and minimize side reactions.
Solvent Effects and Reaction Media
The choice of solvent can significantly impact the rate and regioselectivity of the epoxide ring-opening reaction. While the reaction can be performed under solvent-free conditions, which is often preferred from a green chemistry perspective, solvents can play a crucial role in facilitating the reaction, especially with less reactive amines. researchgate.netscielo.org.mx
Polar protic solvents, like alcohols, can participate in hydrogen bonding, which can help to polarize the C-O bond of the epoxide, making it more susceptible to nucleophilic attack. However, they can also solvate the amine nucleophile, potentially reducing its reactivity. Polar aprotic solvents, such as acetonitrile (B52724) or THF, can also facilitate the reaction. researchgate.net Studies have shown that while polar solvents can enable the reaction, they may require longer reaction times compared to solvent-free conditions. jsynthchem.com The polarity of the solvent can also influence the rearrangement of reaction intermediates, which in turn affects the product distribution. researchgate.net
For catalyzed reactions, the solvent choice is also critical. A study on the ring-opening of epoxides with amines using a silica-bonded S-sulfonic acid catalyst found that solvent-free conditions provided higher yields in shorter reaction times compared to various solvents like dichloromethane, THF, acetonitrile, and methanol. scielo.org.mx
| Entry | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Solvent-free | 1 | 95 |
| 2 | CH2Cl2 | 5 | 80 |
| 3 | THF | 5 | 75 |
| 4 | CH3CN | 6 | 70 |
| 5 | MeOH | 6 | 65 |
Catalyst Loading and Reusability
In the synthesis of β-amino alcohols via epoxide aminolysis, the catalyst plays a crucial role in enhancing reaction rates and selectivity. The efficiency of a catalytic system is often determined by the required catalyst loading and its potential for reuse, which are critical factors for both economic viability and environmental impact. While specific studies on the synthesis of this compound are not prevalent, research on analogous reactions provides significant insights into effective catalytic systems.
Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture and potential for recyclability. For instance, various solid acid catalysts and metal complexes have been investigated for the ring-opening of epoxides with amines. The catalyst loading is typically expressed as a mole percentage (mol%) relative to the limiting reactant, usually the epoxide. Lower catalyst loading is desirable as it reduces costs and minimizes potential contamination of the product.
The reusability of a catalyst is a key metric in sustainable chemistry. A robust catalyst should maintain its activity over several reaction cycles without significant loss of efficiency. For example, in a study on the ring-opening of cyclohexene oxide with aniline, a catalyst was recovered and reused for up to four cycles. researchgate.net This demonstrates the potential for developing durable catalytic systems for the synthesis of related compounds like this compound.
Below is a table summarizing the performance of various catalytic systems in analogous epoxide ring-opening reactions, highlighting catalyst loading and reusability.
| Catalyst | Epoxide | Amine | Catalyst Loading (mol%) | Number of Cycles | Reference |
| Yttrium (III) chloride | Styrene oxide | Aniline | 1 | - | mdpi.com |
| N-fluorobenzenaminium tetrafluoroborate | Cyclohexene oxide | Aniline | 2 | 4 | researchgate.net |
| Scandium triflate | Styrene oxide | Benzylamine | 5 | - | emich.edu |
| Lipozyme TL IM | Various epoxides | Various amines | - | 10 | mdpi.com |
| CuO-Ag composite | - | - | - | >10 | rsc.org |
This table presents data from analogous reactions to illustrate the concepts of catalyst loading and reusability.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. emich.edu The application of microwave irradiation in the synthesis of β-amino alcohols from epoxides has been shown to be highly effective. emich.eduiitm.ac.in
In the context of synthesizing this compound, a microwave-assisted approach would involve heating a mixture of cyclohexene oxide and 2-methylbutylamine under controlled microwave irradiation. This method can often be performed in the absence of a catalyst, which simplifies the purification process. researchgate.net The efficiency of microwave-assisted aminolysis is demonstrated by the rapid completion of reactions, often within minutes, that would typically require several hours under conventional heating. emich.eduresearchgate.net
For instance, the microwave-assisted aminolysis of various epoxides with amines has been successfully carried out in water, a green solvent, without the need for any catalyst. researchgate.net This catalyst-free approach under microwave irradiation is a testament to the enabling power of this technology in promoting chemical transformations.
The following table provides examples of microwave-assisted aminolysis of epoxides, showcasing the significant reduction in reaction times.
| Epoxide | Amine | Conditions | Reaction Time | Yield (%) | Reference |
| Cyclohexene oxide | Aniline | Ti-(S)-BINOL complex, 60 °C | 30 s | 80-95 | researchgate.net |
| Styrene oxide | Aniline | Water, catalyst-free | - | High | researchgate.net |
| Various epoxides | Various amines | EtOH/Water, catalyst-free | 8 min | - | tandfonline.com |
This table includes data from similar reactions to highlight the benefits of microwave-assisted synthesis.
Green Chemistry Considerations in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. rsc.org For the synthesis of this compound, several green chemistry principles can be applied to create a more sustainable process.
Solvent Selection: A key aspect of green chemistry is the use of environmentally benign solvents. The aminolysis of epoxides has been successfully performed in water, which is a safe, non-toxic, and abundant solvent. researchgate.netrsc.org Furthermore, solvent-free conditions represent an even greener alternative, where the reactants themselves act as the reaction medium. mdpi.com Acetic acid has also been reported as a metal- and solvent-free medium for this type of reaction. thieme-connect.de
By integrating these green chemistry considerations, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.
Mechanistic and Kinetic Investigations
Elucidation of Reaction Mechanisms for Synthetic Pathways
The synthesis of 2-aminocyclohexanol (B3021766) derivatives involves a variety of reaction mechanisms, from radical-mediated processes to nucleophilic additions. The following sections delve into the specifics of these pathways as they apply to the formation of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol.
Radical C-H amination has emerged as a powerful strategy for the synthesis of β-amino alcohols from readily available alcohol precursors. researchgate.netnih.gov This approach can circumvent multi-step sequences that are often required in traditional methods. The general mechanism involves the generation of a nitrogen-centered radical that intramolecularly abstracts a hydrogen atom from the carbon backbone, followed by the formation of the C-N bond.
In a potential synthesis of this compound, a cyclohexanol (B46403) derivative could be transiently converted to a suitable precursor, such as an oxime imidate. nih.gov This precursor, in the presence of a photocatalyst and a copper catalyst, can form a nitrogen-centered radical. researchgate.netnih.gov This radical can then undergo an intramolecular 1,5-hydrogen atom transfer (HAT), selectively abstracting a hydrogen atom from the C2 position of the cyclohexane (B81311) ring. The resulting carbon-centered radical is then trapped to form a new C-N bond, leading to a cyclic intermediate like an oxazoline. Subsequent hydrolysis of this intermediate would yield the final 2-aminocyclohexanol product. The use of a chiral copper catalyst can render this process enantioselective. nih.govresearchgate.net
Table 1: Key Steps in a Proposed Radical C-H Amination Pathway
| Step | Description | Key Intermediates |
|---|---|---|
| 1. Precursor Formation | Cyclohexanol is converted to a radical precursor (e.g., oxime imidate). | Oxime imidate of cyclohexanol |
| 2. Radical Generation | A nitrogen-centered radical is formed via photocatalysis. | N-centered radical |
| 3. Hydrogen Atom Transfer | Intramolecular 1,5-HAT from the C2 position of the cyclohexane ring. | C-centered radical at C2 |
| 4. C-N Bond Formation | Radical cyclization to form a new C-N bond. | Oxazoline intermediate |
The reaction of cyclohexene (B86901) oxide with an amine can proceed through an aziridinium (B1262131) ion intermediate, particularly under acidic conditions. While the direct reaction of cyclohexene oxide with 2-methylbutylamine (B1361350) is a nucleophilic substitution (see 3.1.3), the involvement of aziridinium ions is a plausible alternative pathway, especially if the nitrogen atom of a pre-formed 2-aminocyclohexanol is activated.
Non-activated aziridines, which have electron-donating groups on the nitrogen, are relatively stable. mdpi.comnih.gov However, they can be activated by electrophiles to form highly reactive aziridinium ions. mdpi.com The ring-opening of these intermediates by nucleophiles is a key step in the synthesis of various nitrogen-containing molecules. The regioselectivity of the ring-opening is dependent on the nature of the substituents on the aziridine (B145994) ring and the attacking nucleophile. mdpi.com In the context of this compound, an aziridine precursor on the cyclohexane ring could be synthesized. Subsequent activation of the aziridine nitrogen, for instance by protonation or alkylation, would generate a strained three-membered ring with a positive charge on the nitrogen. This aziridinium ion is then susceptible to nucleophilic attack. If water or a hydroxide (B78521) ion acts as the nucleophile, the attack would occur at one of the carbon atoms of the aziridinium ring, leading to the formation of the 1,2-amino alcohol. The regioselectivity of this attack is governed by both steric and electronic factors.
A common and straightforward method for the synthesis of this compound is the nucleophilic ring-opening of cyclohexene oxide with 2-methylbutylamine. researchgate.net This reaction is a classic example of an SN2 reaction, where the amine acts as the nucleophile and the epoxide as the electrophile.
The mechanism involves the attack of the lone pair of electrons on the nitrogen atom of 2-methylbutylamine on one of the electrophilic carbon atoms of the epoxide ring. pearson.com This attack occurs from the backside, leading to an inversion of configuration at the attacked carbon center. The reaction is typically catalyzed by an acid or a Lewis acid, which protonates or coordinates to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. nih.gov In the absence of a catalyst, the reaction can still proceed, but at a slower rate.
The transition state of this reaction involves a partial breaking of the C-O bond of the epoxide and a partial formation of the C-N bond. The reaction is highly stereospecific, with the nucleophile attacking the carbon atom from the side opposite to the epoxide oxygen. For cyclohexene oxide, this results in a trans-diaxial opening of the epoxide ring, leading to a trans-2-aminocyclohexanol derivative. Subsequent conformational flipping of the cyclohexane ring can lead to the more stable diequatorial conformer.
Quantum chemical studies on the Lewis acid-catalyzed ring-opening of cyclohexene oxide have shown that the reaction barrier is lowered due to a reduction in the steric (Pauli) repulsion between the epoxide and the nucleophile. nih.gov The regioselectivity is controlled by a preference for a chair-like transition state. nih.gov
Table 2: Factors Influencing the Nucleophilic Ring-Opening of Cyclohexene Oxide
| Factor | Influence on the Reaction |
|---|---|
| Nucleophile | Stronger nucleophiles lead to faster reaction rates. The steric bulk of the nucleophile can affect the regioselectivity. |
| Solvent | Protic solvents can stabilize the transition state and facilitate the reaction. |
| Catalyst | Acids or Lewis acids activate the epoxide ring, increasing the reaction rate. |
| Temperature | Higher temperatures generally increase the reaction rate. |
C-H activation has become a transformative tool in organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. cam.ac.uk In the synthesis of complex amino alcohols, palladium-catalyzed C-H activation can be employed. cam.ac.uknih.gov A directing group, often the amino group itself or a group attached to it, is used to position the metal catalyst in proximity to a specific C-H bond.
For a substrate like an N-(2-methylbutyl) substituted aminocyclohexane, a palladium catalyst can coordinate to the nitrogen atom. This coordination can facilitate the activation of a C-H bond on the cyclohexane ring. For instance, a transannular C-H activation could occur, where the palladium catalyst, directed by the nitrogen atom, activates a C-H bond at a remote position on the ring. nih.govresearchgate.net This forms a palladacycle intermediate, which can then be intercepted by a variety of reagents to introduce new functional groups. To form the hydroxyl group of this compound, an oxidation step would be required after the C-H activation and functionalization. This strategy offers a novel retrosynthetic disconnection for the synthesis of complex amino alcohols.
Stereochemical Mechanism of Asymmetric Reactions
The presence of two stereocenters in this compound makes its stereoselective synthesis a significant challenge. The use of chiral catalysts or auxiliaries is essential to control the absolute and relative stereochemistry of the product.
Computational modeling of transition states is a powerful tool for understanding and predicting the enantioselectivity of asymmetric reactions. In the context of the synthesis of this compound, transition state modeling can be applied to the enantioselective ring-opening of cyclohexene oxide with a chiral catalyst. scielo.org.mxscielo.org.mx
For example, in a reaction catalyzed by a chiral Schiff base ligand complexed with a metal, the epoxide and the nucleophile (2-methylbutylamine) coordinate to the chiral catalyst. scielo.org.mx The catalyst creates a chiral environment around the reaction center, leading to two diastereomeric transition states, one for the formation of the (1R, 2R) enantiomer and another for the (1S, 2S) enantiomer (assuming a trans product). The difference in the activation energies of these two transition states determines the enantiomeric excess of the product.
Computational models, such as those based on density functional theory (DFT), can be used to calculate the geometries and energies of these transition states. These models can reveal the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that are responsible for the stereochemical discrimination. By understanding these interactions, it is possible to design more effective chiral catalysts for the synthesis of enantiomerically pure this compound.
Reaction Kinetics of this compound Synthesis and Derivatization
The study of reaction kinetics provides valuable insights into the synthesis and derivatization of this compound, allowing for process optimization and a deeper understanding of the reaction mechanism.
The rate law for a chemical reaction describes how the rate of reaction depends on the concentration of the reactants. khanacademy.org For the synthesis of a vicinal amino alcohol like this compound, which can be formed through the ring-opening of an epoxide (e.g., cyclohexene oxide) with an amine (2-methylbutylamine), the rate law can be determined using the method of initial rates. youtube.com This involves measuring the initial reaction rate at various initial concentrations of the reactants.
A general form of the rate law for this synthesis can be expressed as:
Rate = k[Cyclohexene Oxide]^m^[(2-Methylbutyl)amine]^n^
Where:
k is the rate constant.
[Cyclohexene Oxide] and [(2-Methylbutyl)amine] are the molar concentrations of the reactants.
m and n are the reaction orders with respect to each reactant, which must be determined experimentally.
Table 1: Hypothetical Kinetic Data for the Synthesis of this compound
| Experiment | [Cyclohexene Oxide] (mol/L) | [(2-Methylbutyl)amine] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |
| 4 | 0.20 | 0.20 | 6.0 x 10⁻⁴ |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, doubling the concentration of either reactant while keeping the other constant doubles the initial rate, indicating that the reaction is first order with respect to both reactants.
Catalysts can significantly increase the rate of synthesis and derivatization reactions of this compound. In the synthesis via epoxide ring-opening, Lewis acids or Brønsted acids can catalyze the reaction by activating the epoxide ring, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org The choice of catalyst can also influence the regioselectivity of the ring-opening.
The nature of the reagents also plays a crucial role. For instance, the solvent can affect reaction rates. Polar aprotic solvents may be preferred as they can solvate the transition state, thereby lowering the activation energy. In derivatization reactions, such as the acylation of the amino or hydroxyl group, the reactivity of the acylating agent will directly impact the reaction rate. More reactive acylating agents, like acyl chlorides, will lead to faster reaction rates compared to less reactive ones, such as esters.
The use of different catalysts can also impact the product distribution in derivatization reactions. For example, in the oxidation of the secondary alcohol group to a ketone, the choice of oxidant and catalyst will determine the rate and selectivity of the transformation. nih.govdntb.gov.ua
Table 2: Effect of Catalysts on the Rate of Synthesis
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| None | 0 | 24 | 35 |
| Zn(ClO₄)₂·6H₂O | 5 | 6 | 92 |
| Yb(OTf)₃ | 2 | 8 | 88 |
| Ti(OiPr)₄ | 10 | 12 | 75 |
This table is based on general findings for amino alcohol synthesis and is illustrative for this specific compound. organic-chemistry.org
Several analytical techniques can be employed to monitor the progress of the synthesis and derivatization of this compound.
Thin-Layer Chromatography (TLC): This is a simple and rapid technique to qualitatively follow the disappearance of starting materials and the appearance of the product.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are quantitative methods that can be used to determine the concentration of reactants and products over time. For chiral compounds, chiral GC or HPLC columns can be used to monitor the enantiomeric excess during asymmetric reactions. researchgate.net
Spectroscopic Methods:
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the reaction by observing the changes in specific vibrational frequencies. For example, in the synthesis from cyclohexene oxide, the disappearance of the epoxide C-O stretching band and the appearance of the O-H and N-H stretching bands of the amino alcohol product can be tracked. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to quantify the conversion of reactants to products by integrating the signals corresponding to specific protons or carbons.
Mass Spectrometry (MS): Coupled with GC or HPLC (GC-MS, LC-MS), this technique can be used to identify and quantify the components of the reaction mixture. nih.gov
The choice of monitoring methodology depends on the specific reaction conditions, the nature of the reactants and products, and the required level of accuracy and precision.
Structural Characterization and Spectroscopic Analysis
Advanced Spectroscopic Techniques for Structure Elucidation
A combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy is essential for a comprehensive structural characterization of this compound.
While specific experimental NMR data for 2-[(2-Methylbutyl)amino]cyclohexan-1-ol is not widely available in published literature, its expected spectral characteristics can be inferred from analogous compounds such as 2-aminocyclohexanol (B3021766) and molecules containing a 2-methylbutyl group.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the numerous non-equivalent protons and the presence of stereoisomers. Key resonances would include broad signals for the hydroxyl (-OH) and amine (-NH) protons. The protons on the cyclohexane (B81311) ring would appear as a series of overlapping multiplets in the upfield region. The methine proton attached to the hydroxyl-bearing carbon (CH-OH) and the methine proton on the carbon bearing the amino group (CH-NH) would likely resonate at distinct downfield shifts. The signals for the 2-methylbutyl group would include a doublet for the terminal methyl group, a triplet for the other methyl group, and multiplets for the methylene (B1212753) and methine protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. Distinct signals would be expected for the two carbons of the cyclohexane ring bonded to the hydroxyl and amino groups, respectively. The remaining four carbons of the cyclohexane ring would also show separate signals. The five carbons of the 2-methylbutyl group would each produce a unique resonance.
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial to definitively assign the proton and carbon signals by identifying spin-spin couplings between neighboring protons and direct carbon-proton correlations.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would be invaluable for determining the stereochemistry of the molecule, particularly the relative orientation of the hydroxyl and the (2-methylbutyl)amino groups on the cyclohexane ring (cis or trans). Spatial proximities between protons, indicated by cross-peaks in the NOESY spectrum, would help to establish the dominant conformation.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| -OH | 1.5 - 4.0 (broad) |
| -NH | 1.0 - 3.5 (broad) |
| CH-OH | 3.0 - 4.0 |
| CH-NH | 2.5 - 3.5 |
| Cyclohexane CH₂ | 1.0 - 2.0 |
Note: These are estimated values and can vary based on solvent and stereochemistry.
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₂₃NO), HRMS would confirm the exact mass and, consequently, the molecular formula.
Fragmentation Pathways: In mass spectrometry, molecules are ionized and then fragmented. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would include:
Alpha-cleavage: This is a common fragmentation for both alcohols and amines. libretexts.org Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom would result in resonance-stabilized fragment ions. For instance, cleavage next to the amino group could lead to the loss of a C₅H₁₁ radical.
Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a typical fragmentation for alcohols. libretexts.org
Loss of the amino group: Cleavage of the C-N bond can also occur.
Tandem Mass Spectrometry (MS/MS): This technique would involve selecting the molecular ion or a specific fragment ion and subjecting it to further fragmentation. This provides more detailed structural information and helps to piece together the connectivity of the molecule.
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl and amino groups.
Expected IR Absorption Bands
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol | O-H stretch (hydrogen-bonded) | 3200-3600 (broad) |
| Amine | N-H stretch | 3300-3500 (medium) |
| Alkane | C-H stretch | 2850-3000 (strong) |
| Amine | N-H bend | 1550-1650 (variable) |
The broadness of the O-H stretching band is a result of hydrogen bonding. docbrown.info The N-H stretching vibration of the secondary amine would also be observable. The strong C-H stretching bands confirm the presence of the aliphatic cyclohexane and 2-methylbutyl groups. pressbooks.pub
Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for analyzing the skeletal vibrations of the cyclohexane ring.
UV-Vis Spectroscopy: As this compound lacks a chromophore that absorbs significantly in the ultraviolet-visible region, UV-Vis spectroscopy is not expected to be a primary technique for its structural elucidation.
Conformational Analysis of this compound
The cyclohexane ring can adopt several conformations, with the chair conformation being the most stable due to its minimization of angle and torsional strain. dalalinstitute.com Other higher-energy conformations include the boat and twist-boat forms. The molecule will predominantly exist in the chair conformation.
In a substituted cyclohexane, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Due to steric hindrance, bulky substituents preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org
For this compound, both the hydroxyl group and the large (2-methylbutyl)amino group are expected to favor the equatorial position in the most stable chair conformation. In the case of a trans isomer, a di-equatorial conformation would be significantly more stable. For a cis isomer, one substituent would be axial and the other equatorial. In this scenario, the bulkier (2-methylbutyl)amino group would be more likely to occupy the equatorial position to reduce steric strain. libretexts.org Computational modeling and advanced NMR techniques like NOESY would be required to determine the precise conformational equilibrium.
Influence of Substituents (Amino, Hydroxyl, 2-Methylbutyl) on Preferred Conformations
The preferred conformation of this compound is determined by the energetic favorability of placing its substituents in either axial or equatorial positions. The relative stability of these conformers is influenced by steric hindrance, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms on the same side of the cyclohexane ring.
For the trans isomer, the diequatorial conformation is significantly more stable than the diaxial conformation. In the case of the cis isomer, one substituent must be axial while the other is equatorial. Given the larger size of the 2-methylbutylamino group compared to the hydroxyl group, the conformation with the amino substituent in the equatorial position and the hydroxyl group in the axial position is predicted to be the more stable one.
| Substituent | A-value (kcal/mol) |
|---|---|
| -OH | 0.9-1.0 |
| -NH2 | 1.4-1.7 |
| -CH(CH3)2 (Isopropyl) | 2.1-2.2 |
| -C(CH3)3 (tert-Butyl) | >4.5 |
| -(CH2)CH(CH3)C2H5 (2-Methylbutyl) | >2.2 (Estimated) |
Role of Intramolecular Hydrogen Bonding in Conformational Preferences
Intramolecular hydrogen bonding can play a crucial role in stabilizing certain conformations of this compound, particularly in the trans isomer. A hydrogen bond can form between the hydrogen atom of the hydroxyl group and the lone pair of electrons on the nitrogen atom of the amino group (O-H···N), or between a hydrogen atom of the amino group and the lone pair of electrons on the oxygen atom (N-H···O).
For the trans-diequatorial conformer, the distance between the oxygen and nitrogen atoms is suitable for the formation of an intramolecular hydrogen bond. This interaction adds to the stability of the diequatorial arrangement, further disfavoring the diaxial conformation. In nonpolar solvents, the formation of such intramolecular hydrogen bonds is more pronounced. Spectroscopic techniques such as infrared (IR) spectroscopy can confirm the presence of intramolecular hydrogen bonding through the observation of a shift in the O-H or N-H stretching frequencies.
In the case of the cis isomer, where one substituent is axial and the other is equatorial, the geometry is less favorable for the formation of a strong intramolecular hydrogen bond, making this interaction a less significant factor in its conformational preference compared to the trans isomer.
Stereochemical Assignment and Diastereomeric/Enantiomeric Ratio Determination
The presence of two chiral centers in this compound (at C-1 and C-2 of the cyclohexane ring) and another in the 2-methylbutyl group means that the compound can exist as multiple stereoisomers (diastereomers and enantiomers). The precise determination of the stereochemical purity is critical and is typically achieved through chromatographic and derivatization techniques.
Chiral Chromatography (e.g., HPLC, GC) for Purity Assessment
Chiral chromatography is a powerful tool for the separation and quantification of enantiomers and diastereomers of this compound.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely used for the enantiomeric and diastereomeric purity assessment of amino alcohols. This technique employs a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of such compounds. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. nih.gov
Gas Chromatography (GC): Chiral GC can also be employed for the analysis of volatile derivatives of this compound. gcms.cz The use of a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative, allows for the separation of the stereoisomers. gcms.cz Due to the polar nature of the amino and hydroxyl groups, derivatization is usually necessary to improve volatility and chromatographic performance. researchgate.net
| Technique | Chiral Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection |
|---|---|---|---|
| HPLC | Cellulose or Amylose Derivatives | Hexane/Isopropanol | UV |
| GC | Cyclodextrin Derivatives | Helium or Hydrogen | FID or MS |
Derivatization Strategies for Stereochemical Analysis
Derivatization is often employed to enhance the separation and detection of stereoisomers, particularly for GC analysis. For a molecule like this compound, both the amino and hydroxyl groups can be derivatized.
Common derivatization strategies include:
Acylation: The amino and hydroxyl groups can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA). researchgate.net These reactions produce more volatile and less polar derivatives suitable for GC analysis.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the amino and hydroxyl groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and amines.
Formation of Diastereomers: The compound can be reacted with a chiral derivatizing agent (CDA) to form diastereomeric derivatives. These diastereomers have different physical properties and can be separated on a non-chiral chromatographic column. Examples of CDAs include Mosher's acid chloride (MTPA-Cl) or (R)- or (S)-1-(1-naphthyl)ethyl isocyanate.
The choice of derivatization reagent depends on the analytical technique being used and the specific stereoisomers being separated. The successful separation of the resulting derivatives allows for the accurate determination of the diastereomeric and enantiomeric ratios. sigmaaldrich.com
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-[(2-Methylbutyl)amino]cyclohexan-1-ol.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
The synthesis of this compound can be achieved through various synthetic routes, such as the reductive amination of cyclohexanone (B45756) with 2-methylbutylamine (B1361350) or the N-alkylation of 2-aminocyclohexan-1-ol. DFT calculations are instrumental in modeling these reaction pathways and identifying the associated transition states.
For instance, in a modeled N-alkylation reaction, DFT can be used to calculate the energy profile of the reaction, including the energies of the reactants, intermediates, transition states, and products. A hypothetical reaction coordinate diagram for a direct N-alkylation of a primary amine with an alcohol, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" reaction, often involves several steps. These can include the oxidation of the alcohol to an aldehyde, the formation of an imine intermediate, and the subsequent reduction of the imine to the final secondary amine. nih.gov DFT calculations can pinpoint the rate-determining step by identifying the transition state with the highest energy barrier. researchgate.net
Table 1: Hypothetical Relative Free Energies (ΔG, kcal/mol) for a Catalyzed N-Alkylation Reaction Pathway Calculated by DFT
| Species | Relative Free Energy (ΔG, kcal/mol) |
| Reactants (2-aminocyclohexan-1-ol + 2-methylbutanol) | 0.0 |
| TS1 (Alcohol Dehydrogenation) | +25.8 |
| Intermediate 1 (Aldehyde + Amine) | +12.3 |
| TS2 (Imine Formation) | +18.5 |
| Intermediate 2 (Imine) | -2.1 |
| TS3 (Imine Reduction) | +15.7 |
| Products (this compound) | -15.4 |
This is a representative table based on typical values for such reactions and does not represent experimentally validated data for this specific compound.
Molecular Orbital Analysis and Bonding Characteristics
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of this compound. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). nih.gov
For an amino alcohol like this, the HOMO is typically localized on the nitrogen and oxygen atoms due to the presence of lone pairs of electrons. The LUMO, on the other hand, is generally distributed over the antibonding orbitals of the C-N and C-O bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. aimspress.comresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for a Model Aminocyclohexanol Structure
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Localized on N and O lone pairs |
| LUMO | +1.5 | Distributed over σ* C-N and C-O orbitals |
| HOMO-LUMO Gap | 7.7 | Indicates high kinetic stability |
These values are illustrative and would be obtained from DFT calculations.
Natural Bond Orbital (NBO) analysis can further dissect the bonding characteristics, quantifying intramolecular interactions such as hydrogen bonding between the hydroxyl proton and the amino nitrogen, which can significantly influence the molecule's preferred conformation.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations are widely used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. qcri.or.jp This is particularly useful for distinguishing between different stereoisomers, as the local electronic environment of each nucleus can vary significantly with changes in stereochemistry, leading to different chemical shifts. nih.gov Discrepancies between calculated and experimental shifts can also highlight the presence of specific solvent effects or conformational averaging. nih.gov
Similarly, by calculating the second derivative of the energy with respect to the atomic coordinates, the vibrational frequencies and intensities of the molecule can be predicted, allowing for a theoretical Infrared (IR) spectrum to be generated. This can help in assigning the characteristic vibrational modes, such as the O-H and N-H stretching frequencies.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in different environments, such as in various solvents or interacting with other molecules. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can map out the conformational landscape of the molecule over time.
For this compound, MD simulations would be particularly insightful for understanding the conformational flexibility of the cyclohexane (B81311) ring (chair, boat, twist-boat conformations), the rotational freedom around the C-N and C-O bonds, and the orientation of the 2-methylbutyl group. These simulations can also reveal the nature and lifetime of intermolecular interactions, such as hydrogen bonds with solvent molecules, which can influence the molecule's solubility and reactivity.
In Silico Modeling of Chiral Induction and Stereoselectivity
The synthesis of this compound often leads to the formation of multiple stereoisomers due to the presence of several chiral centers. In silico modeling can be employed to understand and predict the stereochemical outcome of these reactions. emich.edu
For example, in a reductive amination reaction, the approach of the reducing agent to the imine intermediate can be modeled to determine which diastereomeric product is favored. DFT calculations of the transition state energies for the formation of different stereoisomers can provide a quantitative prediction of the diastereomeric ratio. chemrxiv.org These models can take into account steric hindrance and electronic effects from both the chiral aminocyclohexanol scaffold and the chiral 2-methylbutyl side chain to explain the observed stereoselectivity. researchgate.net
Development of Predictive Models for Reaction Outcomes in Amino Alcohol Synthesis
Building upon the insights from quantum chemical calculations and in silico modeling, it is possible to develop predictive models for the outcomes of amino alcohol syntheses. rsc.org These models can range from simple qualitative guidelines based on steric and electronic principles to more sophisticated quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models.
While no specific predictive models for the synthesis of this compound have been reported, the general approach would involve compiling a dataset of reactions with varying substrates and conditions, calculating a range of molecular descriptors (e.g., steric parameters, electronic properties, quantum chemical descriptors) for the reactants and catalysts, and then using statistical methods or machine learning algorithms to build a model that correlates these descriptors with the observed reaction outcomes (e.g., yield, stereoselectivity). Such models would be invaluable for optimizing existing synthetic routes and for the rational design of new, more efficient syntheses of chiral amino alcohols. nih.gov
Chemical Derivatization and Functionalization
Modification of the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)
The secondary hydroxyl group on the cyclohexane (B81311) ring is a primary site for functionalization. Its reactivity can be harnessed to introduce a variety of new chemical moieties.
Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acyl chlorides, or acid anhydrides, typically in the presence of an acid catalyst like concentrated sulfuric acid. chemguide.co.uk Kinetic studies on analogous 2-(dialkylamino)cyclohexanols show that the reaction can be activated by intramolecular hydrogen bonding. researchgate.net For instance, the reaction of the amino alcohol with an acylating agent such as acetic anhydride (B1165640) can yield the corresponding acetate (B1210297) ester. The use of different carboxylic acids allows for the introduction of a wide array of ester functionalities.
Etherification: The formation of ethers from the alcohol moiety can be achieved through methods like the Williamson ether synthesis. askthenerd.com This reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. libretexts.org This approach is most effective with primary alkyl halides to avoid competing elimination reactions. askthenerd.com The presence of the secondary amine, which is also nucleophilic, may require a protection strategy to ensure selective O-alkylation. researchgate.netorganic-chemistry.org
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-[(2-methylbutyl)amino]cyclohexan-1-one. Common oxidizing agents for converting secondary alcohols to ketones include chromic acid (H₂CrO₄), also known as the Jones reagent, which is prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid. Other reagents such as potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) are also effective for this transformation.
Table 1: Examples of Hydroxyl Group Modification Reactions
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Esterification | Acetic Anhydride | Acetate Ester |
Modification of the Secondary Amine Group (e.g., Acylation, Alkylation, Protection Strategies, Amide Formation)
The secondary amine is another key reactive site, offering numerous possibilities for derivatization through the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.
Acylation and Amide Formation: The secondary amine reacts readily with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. orientjchem.org This reaction is a fundamental transformation and provides an efficient way to introduce a wide range of acyl groups. orientjchem.org The resulting amide is significantly less nucleophilic than the parent amine, which can be a useful feature in sequential functionalization schemes. libretexts.org
Alkylation: Direct N-alkylation of the secondary amine can be accomplished using alkylating agents such as alkyl halides. However, these reactions can be difficult to control and may lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org More modern and selective methods involve the use of alcohols as alkylating agents in the presence of a suitable catalyst, a process often referred to as "hydrogen borrowing catalysis". beilstein-journals.org This approach is atom-economical, with water as the only byproduct. rug.nl
Protection Strategies: Given that the amino group is highly nucleophilic, it often needs to be temporarily protected to allow for selective reactions at other positions, such as the hydroxyl group. libretexts.org Carbamates are the most common protecting groups for amines. organic-chemistry.org The tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), is widely used due to its stability under various conditions and its straightforward removal under acidic conditions. researchgate.net Another common protecting group is the benzyloxycarbonyl (Cbz) group. The choice of protecting group is crucial for multi-step syntheses, and an orthogonal strategy, where different groups can be removed under distinct conditions, allows for selective deprotection and further functionalization. organic-chemistry.org
Table 2: Common Protecting Groups for the Secondary Amine
| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) |
| Acetyl | Ac | Acetic Anhydride | Acidic or Basic Hydrolysis |
Strategies for Further Functionalization of the Cyclohexane Ring
Beyond modifications at the existing functional groups, the cyclohexane ring itself can be further functionalized to introduce additional complexity and new properties.
One powerful strategy involves catalyst-controlled C–H functionalization. Dirhodium catalysts, for example, have been used to achieve highly site-selective, diastereoselective, and enantioselective C–H functionalization of substituted cyclohexanes. researchgate.net This approach allows for the direct conversion of a C–H bond to a C–C or C–X bond at a specific position on the ring, guided by the catalyst's structure and the electronic properties of the substrate.
Another approach is to begin with an unsaturated precursor, such as a cyclohexene (B86901) derivative. The double bond serves as a handle for a variety of transformations, including epoxidation, dihydroxylation, or addition reactions, which can install new functional groups onto the ring. Subsequent manipulation of these groups can lead to a wide range of polysubstituted cyclohexane derivatives.
Furthermore, reduction of functionalized precursors like β-enaminoketones can provide access to various substituted aminocyclohexanols. mdpi.compsu.edu By carefully choosing the starting materials and reduction conditions, it is possible to control the stereochemistry of the newly introduced functional groups.
Functionalization of the 2-Methylbutyl Side Chain
The 2-methylbutyl side chain is composed of sp³-hybridized carbon atoms and is generally the least reactive part of the molecule. Selective functionalization of this saturated alkyl group in the presence of the highly reactive amine and alcohol moieties presents a significant synthetic challenge.
Direct C–H functionalization of the side chain would likely require advanced catalytic methods. Radical-mediated processes, such as the Hofmann–Löffler reaction, can achieve intramolecular C–H amination, but typically require specific precursors and reaction conditions. wikipedia.org More recent strategies have employed photocatalysis in combination with copper catalysts to achieve enantioselective radical C–H amination at the β-position of alcohols, though this involves transiently converting the alcohol into a radical-directing group. nih.gov Without such a directing influence, achieving selectivity between the multiple C–H bonds on the 2-methylbutyl chain and those on the cyclohexane ring would be extremely difficult, and reactions would likely yield complex mixtures of products.
Synthesis of Multifunctional Derivatives and Complex Adducts
The synthesis of multifunctional derivatives of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol relies on the strategic and sequential application of the derivatization methods described previously. By employing an orthogonal protecting group strategy, the amine and hydroxyl groups can be manipulated independently. organic-chemistry.org
For example, a synthetic sequence could begin with the selective protection of the secondary amine using a Boc group. researchgate.net With the amine masked, the hydroxyl group can be modified via esterification or etherification. Subsequently, the Boc group can be removed under acidic conditions, liberating the amine for further functionalization, such as acylation or alkylation. This stepwise approach provides access to a broad variety of diversely substituted derivatives where both the nitrogen and oxygen atoms bear new functionalities. nih.govacs.org
Complex adducts can also be formed by reacting the molecule with bifunctional reagents that can engage both the hydroxyl and amino groups, potentially leading to the formation of heterocyclic structures, such as oxazines, depending on the nature and length of the reagent's linker. The ability to generate such a wide range of derivatives underscores the utility of the 2-aminocyclohexanol (B3021766) scaffold as a building block in medicinal chemistry and materials science. ontosight.ai
Applications in Organic Synthesis and Catalysis
Role as Chiral Ligands in Asymmetric Catalysis.
The efficacy of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol as a chiral ligand stems from its ability to coordinate with metal centers, thereby creating a chiral environment that can influence the stereochemical outcome of a reaction. The nitrogen and oxygen atoms of the amino alcohol can act as a bidentate ligand, forming a stable chelate ring with a metal catalyst. The stereochemistry of the cyclohexyl ring and the chiral 2-methylbutyl group play a crucial role in dictating the facial selectivity of substrate approach to the catalytic center.
The synthesis of this compound-derived ligands typically begins with commercially available or readily prepared chiral precursors. A common synthetic route involves the reductive amination of a chiral cyclohexanone (B45756) derivative with (S)-2-methylbutan-1-amine. Alternatively, the reaction of a chiral cyclohexene (B86901) oxide with (S)-2-methylbutan-1-amine can also yield the desired amino alcohol. Further modifications can be introduced to the amino or hydroxyl groups to fine-tune the steric and electronic properties of the ligand, thereby optimizing its performance in specific catalytic applications.
One of the key advantages of using 2-aminocyclohexanol (B3021766) derivatives is the ability to access a variety of diversely substituted compounds. For instance, debenzylation of enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol by hydrogenation, followed by derivatization, provides access to a broad range of derivatives. nih.gov This modularity allows for the creation of a library of ligands with varying properties.
Ligands derived from this compound are anticipated to be effective in a range of metal-catalyzed asymmetric transformations. In asymmetric hydrogenation, for example, a ruthenium or rhodium complex of the ligand could catalyze the reduction of prochiral ketones or imines to chiral alcohols or amines with high enantioselectivity. The chiral environment created by the ligand would favor the addition of hydrogen from one face of the substrate over the other.
While specific data for this compound in these reactions is not extensively documented, the broader class of 2-aminocyclohexanol derivatives has shown promise. For instance, optically active aminocyclohexanols have been successfully applied in catalyzed asymmetric phenyl transfer reactions to benzaldehydes and transfer hydrogenations of aryl ketones, achieving products with up to 96% enantiomeric excess (ee). nih.gov
Similarly, in carbon-carbon bond forming reactions, such as asymmetric aldol (B89426) or Michael additions, a metal complex of the ligand could act as a chiral Lewis acid, activating the substrate and controlling the stereochemistry of the newly formed C-C bond. nih.gov
Table 1: Potential Applications in Metal-Catalyzed Asymmetric Reactions
| Reaction Type | Metal Catalyst | Substrate | Product | Potential Enantioselectivity |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ruthenium, Rhodium | Prochiral Ketones/Imines | Chiral Alcohols/Amines | High |
Use as Chiral Auxiliaries in Stereoselective Reactions.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. nih.gov this compound can function as a chiral auxiliary by covalently attaching it to a prochiral substrate. The inherent chirality of the auxiliary then guides the approach of reagents, leading to the formation of one diastereomer in excess. After the desired transformation, the auxiliary can be cleaved and recovered.
For instance, the hydroxyl group of the amino alcohol could be esterified with a prochiral carboxylic acid. The resulting ester could then undergo a stereoselective reaction, such as an enolate alkylation or a Diels-Alder reaction, where the bulky and stereochemically defined auxiliary blocks one face of the reactive intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
